molecular formula C11H11NO B2934072 6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 83419-47-0

6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B2934072
CAS RN: 83419-47-0
M. Wt: 173.215
InChI Key: MEVUAYREDCZZRR-UHFFFAOYSA-N
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Description

6’-Methylspiro[cyclopropane-1,3’-indoline] is a chemical compound with the formula C11H13N and a molecular weight of 159.23 g/mol .


Synthesis Analysis

The synthesis of spirocyclic compounds like 6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one has been a significant objective in organic and medicinal chemistry . Various synthetic strategies have been developed, including stereoselective approaches to spirocyclic oxindoles . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis .


Molecular Structure Analysis

Spirocyclic structures, like 6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one, are inherently highly 3-dimensional structures . Defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom, spirocycles have a shared tetrahedral sp3-carbon atom that positions the planes of the 2 rings orthogonally .


Chemical Reactions Analysis

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Scientific Research Applications

  • Catalyst-Free Synthesis of Spiro[cyclopropane-1,3′-indolin]-2′-ones : A study by Maurya et al. (2014) demonstrated the highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using a catalyst-free cyclopropanation method. This approach offers a promising route for the efficient and selective production of these compounds (Maurya et al., 2014).

  • Synthesis of Spiro[pyrrolidine-3,3′-indolin]-2-ones : Buev et al. (2018) reported the formation of spiro[pyrrolidine-3,3′-indolin]-2-ones through the reaction of N-methylspiro[anthracene-oxazolidine] with spiro[cyclopropane-3,3′-indolin]-2-ones. This research highlights the potential for creating novel compounds with diverse structural features (Buev et al., 2018).

  • Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-ones : Reddy et al. (2015) synthesized and evaluated a series of spiro[cyclopropane-1,3'-indolin]-2'-ones for their anticancer activity against various human cancer cell lines. They found that some compounds exhibited promising anticancer activity and proposed a structure-activity relationship for these compounds (Reddy et al., 2015).

  • Synthesis of Spiro[cyclohexane-1,3′-indoline]-2′,4-diones : Beccalli et al. (2003) explored a new synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones, starting from 3-chloromethylene-2-indolones. This research contributes to the development of novel synthetic routes for the production of complex spiro compounds (Beccalli et al., 2003).

  • Synthesis of Spiro[cyclopropane-1,3′-oxindole]-2-carboxylic Acid : Yong et al. (2007) described the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives. Their approach involved diastereoselective cyclopropanation reactions, highlighting the versatility of these compounds in synthesis (Yong et al., 2007).

Mechanism of Action

While specific information on the mechanism of action of 6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one was not found, spirocyclic compounds have been studied for their potential use in drug discovery .

Future Directions

The future directions in the research of spirocyclic compounds like 6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

properties

IUPAC Name

6-methylspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-2-3-8-9(6-7)12-10(13)11(8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVUAYREDCZZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

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